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Compound of Interest

Compound Name: SID 26681509

Cat. No.: B10754729 Get Quote

An In-Depth Technical Guide to SID 26681509 (CAS 958772-66-2): A Potent, Reversible

Cathepsin L Inhibitor

For researchers, scientists, and drug development professionals, this document provides a

comprehensive technical overview of the small molecule inhibitor SID 26681509. This guide

details its biochemical properties, mechanism of action, experimental protocols, and its effects

on biological pathways, with all quantitative data summarized for clarity.

Introduction
SID 26681509, also identified by CAS number 958772-66-2, is a potent, reversible, and

selective inhibitor of human cathepsin L.[1][2][3] Cathepsin L is a lysosomal cysteine protease

that plays a crucial role in various physiological processes, including protein degradation.[3] Its

overexpression and aberrant activity have been implicated in a number of disease states,

making it a significant target for therapeutic development.[3][4] SID 26681509 was identified

from a screen of the National Institutes of Health Molecular Libraries Small Molecule

Repository and has been characterized as a slow-binding, competitive inhibitor.[5] This

thiocarbazate compound has demonstrated activity against parasitic organisms and has been

evaluated for its anti-inflammatory effects.[1][6]

Physicochemical Properties
The fundamental properties of SID 26681509 are summarized below.
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Property Value Reference

CAS Number 958772-66-2 [2][3]

Molecular Formula C₂₇H₃₃N₅O₅S [2][3]

Molecular Weight 539.65 g/mol [2][7]

Appearance White to off-white solid [1]

Purity ≥97% (HPLC) [2][7]

Alternate Name

N-[(1,1-

Dimethylethoxy)carbonyl]-L-

tryptophan-2-[[[2-[(2-

ethylphenyl)amino]-2-

oxoethyl]thio]carbonyl]hydrazid

e

[8]

Biological Activity and Quantitative Data
SID 26681509 exhibits a distinct inhibitory profile, characterized by its high potency against

human cathepsin L and selectivity over other proteases.

Inhibitory Activity against Cathepsins
The inhibitory concentration (IC₅₀) of SID 26681509 against human cathepsin L is time-

dependent, a hallmark of its slow-binding nature.[3][9] Potency increases significantly with pre-

incubation of the inhibitor with the enzyme before the addition of the substrate.[3][9]
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Target Enzyme
Pre-incubation
Time

IC₅₀ Value Reference

Human Cathepsin L None 56 nM [1][2][3]

1 hour 7.5 ± 1.0 nM [9]

2 hours 4.2 ± 0.6 nM [9]

4 hours 1.0 ± 0.5 nM [1][9]

Papain 1 hour 618 nM [1][6]

Cathepsin B 1 hour > 1 µM [1][6]

Cathepsin K 1 hour > 1 µM [1][6]

Cathepsin S 1 hour > 1 µM [1][6]

Cathepsin V 1 hour 0.5 µM (500 nM) [1][6]

Cathepsin G Not specified No inhibitory activity [1][2]

Kinetic Parameters
Transient kinetic analysis has defined the specific rate constants for the interaction of SID
26681509 with cathepsin L, confirming a slow-binding and slowly reversible competitive

inhibition mechanism.[1][5][6]

Parameter Value Reference

Association Rate Constant

(k_on)
24,000 M⁻¹s⁻¹ [1][5][6]

Dissociation Rate Constant

(k_off)
2.2 x 10⁻⁵ s⁻¹ [1][5][6]

Inhibition Constant (K_i) 0.89 nM [1][5][6]

Antiparasitic and Anti-inflammatory Activity
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SID 26681509 has shown efficacy in inhibiting the propagation of parasitic organisms and

demonstrates anti-inflammatory properties.

Activity Type Target/Model IC₅₀ / Effect Reference

Antimalarial
Plasmodium

falciparum
15.4 µM [1][3]

Antileishmanial
Leishmania major

promastigotes
12.5 µM [1][3]

Anti-inflammatory
HMGB1-induced TNF-

α production

Dose-dependent

blockade (1-30 µM)
[1][6]

Toxicity and Solubility
The compound has been evaluated for toxicity in various models and its solubility has been

determined in common laboratory solvents.

Assay Concentration Result Reference

Cytotoxicity 100 µM
Non-toxic to human

aortic endothelial cells
[3][9]

In Vivo Toxicity 100 µM
Lack of toxicity in a

live zebrafish assay
[3][9]

Solubility in DMSO -
≥ 26.98 mg/mL (50

mM)
[2][3]

Solubility in Ethanol - 5.4 mg/mL (10 mM) [2]

Mechanism of Action and Signaling Pathways
SID 26681509 functions as a slow-binding, competitive, and reversible inhibitor of cathepsin L.

[1][5] Its mechanism involves a time-dependent increase in potency, suggesting a

conformational change in the enzyme-inhibitor complex.[3][9]
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One of the key pathways influenced by cathepsin L activity involves the inflammatory response

mediated by High-Mobility Group Box 1 (HMGB1). HMGB1, when released from cells, can act

as a damage-associated molecular pattern (DAMP) and trigger inflammation through receptors

like Toll-like receptor 4 (TLR4). Cathepsin V (a close homolog of Cathepsin L) has been

implicated in processing components of the TLR4/MyD88 signaling pathway.[6] By inhibiting

cathepsins, SID 26681509 can block HMGB1-induced production of the pro-inflammatory

cytokine TNF-α.[1][6]
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Caption: Inhibition of Cathepsin L by SID 26681509 can disrupt the HMGB1-TLR4 signaling

cascade, leading to reduced TNF-α production.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings.

General Workflow for Inhibitor Characterization
The evaluation of a novel enzyme inhibitor like SID 26681509 typically follows a multi-step

process from initial screening to detailed kinetic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [SID 26681509 CAS number 958772-66-2].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10754729#sid-26681509-cas-number-958772-66-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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